molecular formula C14H18ClNO3 B1388759 methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217671-11-8

methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1388759
CAS No.: 1217671-11-8
M. Wt: 283.75 g/mol
InChI Key: AWUPDKHJMURXRH-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a chemical compound with a diverse range of applications in various scientific fields. It's composed of a pyrrolidine ring attached to a carboxylate ester and an aromatic ring with chlorine and methyl substituents. Its complex structure allows it to participate in numerous chemical reactions, making it a subject of interest in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves multiple steps. One of the common synthetic routes includes:

  • Starting Materials: : The preparation begins with the pyrrolidine-2-carboxylate ester as the starting material.

  • Aromatic Substitution: : The aromatic ring is chlorinated using a suitable chlorinating agent under controlled conditions to introduce the chloro group.

  • Esterification: : The esterification process involves reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

  • Final Coupling: : The final step involves coupling the chlorinated aromatic ring with the pyrrolidine-2-carboxylate ester under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often utilize continuous flow reactors to ensure efficient heat and mass transfer, precise control over reaction parameters, and scalability. Catalysts and optimized reaction conditions are employed to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized under suitable conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, leading to the formation of corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as sodium methoxide or potassium tert-butoxide for halogen substitution.

Major Products Formed

  • Oxidation: : Oxidized derivatives with altered functional groups.

  • Reduction: : Alcohol derivatives from the reduction of carbonyl groups.

  • Substitution: : New derivatives with different functional groups replacing the halogen atom.

Scientific Research Applications

Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate finds applications across various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

  • Medicine: : Investigated for therapeutic potential in treating specific diseases.

  • Industry: : Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the aromatic substituents play crucial roles in binding to these targets, influencing biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or alter cellular signaling, leading to its observed effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups. This uniqueness imparts specific reactivity and biological activity, making it valuable in various applications.

List of Similar Compounds

  • Methyl (2S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate

  • Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

  • Methyl (2S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate

Each of these compounds has similar structural features but varying chemical and biological properties, illustrating the significance of specific functional group arrangements.

This overview captures the essential details of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Intriguing stuff, right?

Properties

IUPAC Name

methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPDKHJMURXRH-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OC2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 5
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 6
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.